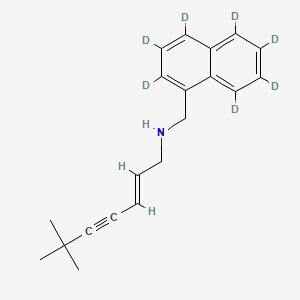
去甲特比萘芬-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Desmethyl Terbinafine-d7” is a deuterated metabolite of Terbinafine . It is an orally active, antimycotic allylamine related to naftifine . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Terbinafine and its related formulations .
Molecular Structure Analysis
The molecular formula of “N-Desmethyl Terbinafine-d7” is C20H14D7NO2 . Its molecular weight is 314.43 .科学研究应用
药代动力学和药物代谢:一些研究重点关注特比萘芬及其代谢物的药代动力学,以及在生物体液中测定它们的方法。例如,Denouël 等人(1995 年)开发了一种高效液相色谱法,用于测定人血浆中的特比萘芬及其去甲代谢物,这对于研究该药在人体研究中的药代动力学至关重要 (Denouël et al., 1995)。Bhadoriya 等人(2019 年)的另一项研究开发了一种灵敏的超高效液相色谱-串联质谱 (UPLC-MS/MS) 方法,用于测定人血浆中的特比萘芬,在生物等效性研究中很有用 (Bhadoriya et al., 2019)。
毒理学和药物安全性:Barnette 等人(2018 年)探讨了兰美抒(特比萘芬)的毒理机制,特别关注反应性代谢物 6,6‐二甲基‐2‐庚烯‐4‐炔醛 (TBF‐A) 及其通过特比萘芬代谢形成的过程 (Barnette et al., 2018)。
抗真菌耐药性:Yamada 等人(2017 年)的一项研究调查了毛癣菌临床分离株对特比萘芬的耐药性,发现角鲨烯环氧化酶基因中的特定点突变导致对该药物的敏感性降低 (Yamada et al., 2017)。
药物制剂和递送:Şen 和 Güven(2002 年)对溶胀在水和特比萘芬盐酸盐溶液中的聚(N-乙烯基-2-吡咯烷酮/衣康酸)水凝胶进行了脱溶胀研究,表明在药物递送系统中的潜在应用 (Şen & Güven, 2002)。
遗传毒性研究:Tolomeotti 等人(2015 年)评估了特比萘芬在培养的人外周血淋巴细胞中的潜在遗传毒性作用,提供了对该药物安全性概况的见解 (Tolomeotti et al., 2015)。
临床疗效和不良反应:Gupta 等人(1998 年)报告了与特比萘芬治疗相关的严重皮肤不良反应,强调了在临床环境中监测不良反应的重要性 (Gupta et al., 1998)。
药物相互作用和抑制作用:Abdel‐Rahman 等人(1999 年)研究了特比萘芬作为 CYP2D6 体内抑制剂,有助于了解其与其他由该酶代谢的药物的相互作用 (Abdel‐Rahman et al., 1999)。
作用机制
Target of Action
N-Desmethyl Terbinafine-d7, like its parent compound Terbinafine, primarily targets the squalene epoxidase , also known as squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
N-Desmethyl Terbinafine-d7 inhibits the action of squalene epoxidase . This inhibition prevents the formation of ergosterol and leads to an accumulation of squalene . The buildup of squalene weakens the cell wall of fungal cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl Terbinafine-d7 is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, the compound disrupts the conversion of squalene to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability and increased permeability in the fungal cell membrane, and an accumulation of squalene, which is toxic to the fungal cell .
Pharmacokinetics
N-Desmethyl Terbinafine-d7, similar to TMC207, is metabolized to an active derivative and both compounds are eliminated with long terminal half-lives (50 to 60 h in mice) reflecting slow release from tissues such as lung and spleen . Upon administration, maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to 168 h postdose (AUC168h), and minimum plasma concentration (Cmin) were approximately dose proportional between 8 and 64 mg/kg .
Result of Action
The inhibition of ergosterol synthesis by N-Desmethyl Terbinafine-d7 results in a weakened fungal cell wall . This weakening disrupts the normal functioning of the fungal cell, leading to its death . Therefore, the compound exhibits fungicidal activity.
安全和危害
未来方向
“N-Desmethyl Terbinafine-d7” is used for research, analysis, and scientific education . It’s also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation . Therefore, it’s likely to continue being used in these areas in the future.
属性
IUPAC Name |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-YPEAPPCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)
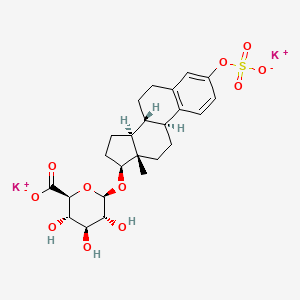
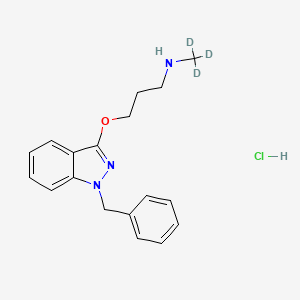

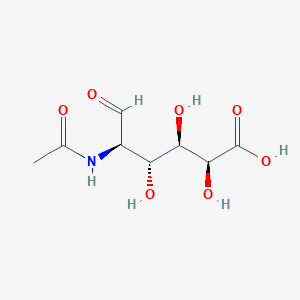



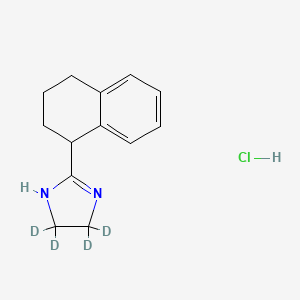


![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)